molecular formula C7H11Br3O B14644608 1,3,3-Tribromoheptan-2-one CAS No. 54899-96-6

1,3,3-Tribromoheptan-2-one

Cat. No.: B14644608
CAS No.: 54899-96-6
M. Wt: 350.87 g/mol
InChI Key: OVWMQEIGPZGSQD-UHFFFAOYSA-N
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Description

1,3,3-Tribromoheptan-2-one is an organic compound characterized by the presence of three bromine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptan-2-one molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Tribromoheptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Alcohols or other reduced forms of the compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,3,3-Tribromoheptan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-tribromoheptan-2-one involves its interaction with molecular targets through its bromine atoms and ketone group. The bromine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trichloroheptan-2-one: Similar structure but with chlorine atoms instead of bromine.

    1,3,3-Trifluoroheptan-2-one: Similar structure but with fluorine atoms instead of bromine.

    1,3,3-Tribromohexan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

1,3,3-Tribromoheptan-2-one is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs. The longer carbon chain also influences its physical properties and interactions with other molecules.

Properties

CAS No.

54899-96-6

Molecular Formula

C7H11Br3O

Molecular Weight

350.87 g/mol

IUPAC Name

1,3,3-tribromoheptan-2-one

InChI

InChI=1S/C7H11Br3O/c1-2-3-4-7(9,10)6(11)5-8/h2-5H2,1H3

InChI Key

OVWMQEIGPZGSQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CBr)(Br)Br

Origin of Product

United States

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